

The Applic

Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzyl bromide
CAS No.: 122488-82-8
Cat. No.: B3039623

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Logic

The unsubstituted benzyl (Bn) group is a cornerstone of organic synthesis due to its robust stability across a wide pH range and its facile removal via As application scientists, we achieve this orthogonality by tuning the electron density of the benzylic aromatic ring. By introducing electron-donating g

- Oxidative Susceptibility: Single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) abstract an electron from electron-rich ring
- Acidic Lability: Acidic cleavage relies on the formation of a benzylic carbocation. The 2,4-dimethoxybenzyl (DMB) group stabilizes this carbocation :

Comparative Cleavage Efficiency

The following table summarizes the quantitative cleavage efficiencies and required conditions for the most common benzyl-based protecting groups.

Protecting Group	Substituent Pattern
Benzyl (Bn)	Unsubstituted
p-Methoxybenzyl (PMB)	4-OMe
2,4-Dimethoxybenzyl (DMB)	2,4-diOMe
p-Nitrobenzyl (PNB)	4-NO ₂

Mechanistic Workflows & Orthogonality

Understanding the causality behind these cleavage efficiencies allows for the design of strategic deprotection sequences. The diagram below maps th

Mechanistic pathways and orthogonal cleavage of benzyl-based protecting groups.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each methodology includes the unde

Protocol 1: Oxidative Cleavage of PMB/DMB Ethers (DDQ)

Objective: Chemoselective removal of PMB/DMB in the presence of unsubstituted benzyl ethers or acid-sensitive groups. Causality & Logic: DDQ init

- Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of Dichloromethane (DCM) and Water (18:1 v/v) to achieve a 0.1 M con
- Initiation: Cool the biphasic mixture to 0 °C. Add DDQ (1.2–1.5 equiv) in a single portion.
- Self-Validation (Visual Cue): The solution will immediately turn deep green or red (indicating the charge-transfer complex) before transitioning to a t
- Completion: Stir for 1–2 hours. Monitor via TLC until the starting material is consumed.
- Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Filter the suspension through a pad of Celite to remove the insoluble DDQ-H₂. E:

Protocol 2: Acidic Cleavage of DMB Ethers (TFA/Scavengers)

Objective: Rapid deprotection of highly acid-labile DMB groups without affecting PMB or Bn groups. Causality & Logic: The two methoxy groups of Df

- Cocktail Preparation: Prepare a cleavage cocktail of DCM / Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water in a 90:5:2.5:2.5 ratio.
- Reaction: Dissolve the DMB-protected substrate in the cocktail at room temperature (0.05 M).
- Self-Validation (Scavenging): Stir for 30 minutes. The TIPS acts as a sacrificial hydride donor, reducing the DMB carbocation to the inert 2,4-dimethyl-5-norbornene-2-carboxylic acid.
- Isolation: Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene twice to remove residual TFA before proceeding to flash chromatography.

Protocol 3: Catalytic Hydrogenolysis of Benzyl Ethers (Pd/C)

Objective: Global deprotection of all benzyl-based groups (Bn, PMB, DMB, PNB). Causality & Logic: Palladium coordinates to the benzylic π -system,

- Preparation: Charge a flame-dried flask with the protected substrate (1.0 equiv) and Methanol or Ethyl Acetate (0.1 M).
- Catalyst Addition: Under a continuous stream of Argon (critical to prevent solvent ignition), carefully add 10% Pd/C (10–20% w/w relative to substrate).
- Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon apparatus (repeat 3 times).
- Self-Validation: Stir vigorously at room temperature. The visible deflation of the hydrogen balloon (beyond initial solvent saturation) directly correlates to reaction progress.
- Isolation: Once complete (typically 2–4 hours), purge the flask with Argon. Filter the black suspension through a tightly packed Celite pad, washing with methanol.

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